
Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Applications in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
- Benzenamine, 4-bromo-2-(trifluoromethyl)-
Uniqueness
Ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties. The presence of the ester group, along with bromine, fluorine, and trifluoromethyl groups, makes it a versatile compound for various synthetic applications. Its unique structure allows for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H7BrF4O2 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)5-3-6(10(13,14)15)7(11)4-8(5)12/h3-4H,2H2,1H3 |
Clave InChI |
UGBCFFTVRPJIKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
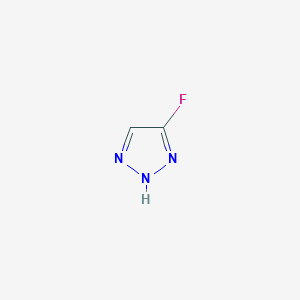
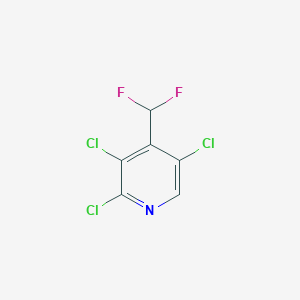
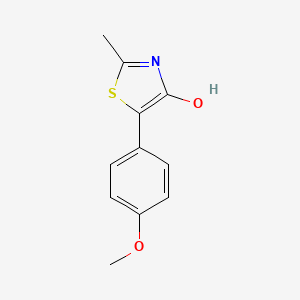
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)

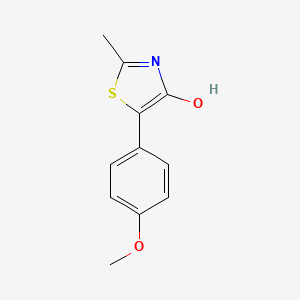
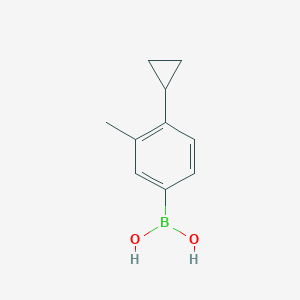
![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)

![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)
